4-(piperidin-1-yl)pyrimidin-2-amine
Description
4-(Piperidin-1-yl)pyrimidin-2-amine is a pyrimidine derivative featuring a 6-membered piperidine ring attached to the 4-position of the pyrimidine core and an amine group at the 2-position. Pyrimidine derivatives are widely explored in medicinal chemistry due to their versatility in drug design, acting as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds . Synthetically, this compound is often prepared via nucleophilic substitution reactions between 4-chloropyrimidin-2-amine derivatives and piperidine under basic conditions .
Properties
CAS No. |
69193-22-2 |
|---|---|
Molecular Formula |
C9H14N4 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
4-piperidin-1-ylpyrimidin-2-amine |
InChI |
InChI=1S/C9H14N4/c10-9-11-5-4-8(12-9)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2,(H2,10,11,12) |
InChI Key |
KDBBKFWKXHVPKZ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=NC(=NC=C2)N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2)N |
Other CAS No. |
69193-22-2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperidin-1-yl)pyrimidin-2-amine typically involves the reaction of 2-chloropyrimidine with piperidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The general reaction scheme is as follows:
2-chloropyrimidine+piperidine→4-(piperidin-1-yl)pyrimidin-2-amine
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives
Scientific Research Applications
4-(Piperidin-1-yl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific signaling pathways involved in cell proliferation.
Industry: Utilized in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(piperidin-1-yl)pyrimidin-2-amine involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations: Heterocyclic Ring Size and Nitrogen Content
Key Compounds
Structural and Functional Insights :
Positional Isomerism and Fused-Ring Derivatives
Key Examples
4-Phenyl-6-(piperidin-1-yl)pyrimidin-2-amine : A phenyl group at the 4-position and piperidine at the 6-position. This compound exhibits higher lipophilicity (logP ~3.2) compared to the parent structure (logP ~2.5), favoring blood-brain barrier penetration .
7-(Piperidin-1-yl)pyrrolo[2,3-d]pyrimidin-2-amine : Fusion of a pyrrole ring to pyrimidine increases rigidity, improving selectivity for kinases like Mer and Axl .
Activity Trends :
Functional Group Modifications
N-Substituted Analogues: N-Benzylidene Derivatives: Schiff base formation at the 2-amine position (e.g., compound 5a-e in ) introduces π-π stacking interactions, enhancing antibacterial activity against Gram-positive pathogens . Thiazolidinone Derivatives: Cyclocondensation with mercaptoacetic acid (e.g., compound 7a-e) improves metabolic stability, with MIC values <1 µg/mL against Staphylococcus aureus .
Hybrid Structures: 3-(2-Aminopyrimidin-4-yl)indoles (): Combining indole and pyrimidine moieties yields dual anti-inflammatory and analgesic activity (87–88% inflammation inhibition in rodent models) .
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